(4-Bromophenyl)isopropylamine hydrobromide

Description

Properties

IUPAC Name |

4-bromo-N-propan-2-ylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.BrH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPHIMBVRCNUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121086-19-9 | |

| Record name | (4-Bromophenyl)isopropylamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromophenyl)isopropylamine hydrobromide chemical properties

An In-depth Technical Guide to the Chemical Properties of (4-Bromophenyl)isopropylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aniline derivative that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a brominated aromatic ring and a secondary amine, offers multiple avenues for chemical modification, making it a key intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a validated synthetic pathway, and essential safety protocols. The insights presented herein are intended to support professionals in drug discovery and chemical research by providing a foundational understanding of this versatile reagent.

Molecular Structure and Chemical Identity

This compound is the hydrobromide salt of the free base, 4-Bromo-N-isopropylaniline. The presence of the bromine atom on the phenyl ring and the isopropyl group on the nitrogen atom defines its reactivity and physical properties. The hydrobromide salt form generally confers greater stability and water solubility compared to the free base.

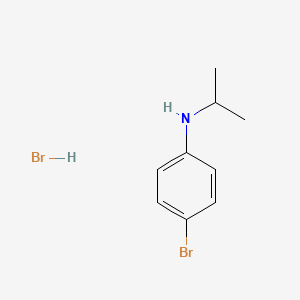

Chemical Structure

Caption: Structure of this compound

Identification and Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | N-isopropyl-4-bromoaniline hydrobromide | - |

| CAS Number | 1609396-26-0 | [1] |

| Molecular Formula | C₉H₁₂BrN · HBr | [1] |

| Molecular Weight | 295.01 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | [2] |

| Solubility | Expected to be soluble in water and alcohols | [2][3] |

| Free Base Name | 4-Bromo-N-isopropylaniline | [4][5] |

| Free Base CAS | 121086-19-9 | [4][5] |

| Free Base Formula | C₉H₁₂BrN | [4][6] |

| Free Base Mol. Weight | 214.1 g/mol | [4][5] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, and methyl protons.

-

Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (~6.8-7.5 ppm). The protons ortho to the bromine atom will appear as one doublet, and the protons ortho to the amino group will appear as a second doublet, both exhibiting typical ortho-coupling constants (J ≈ 8-9 Hz).

-

Amine Protons (N-H₂⁺): A broad singlet is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

Isopropyl Methine (CH): A septet (~3.6-4.0 ppm) resulting from coupling to the six equivalent methyl protons.

-

Isopropyl Methyl (CH₃): A doublet (~1.2-1.4 ppm) integrating to six protons, resulting from coupling to the single methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the para-substituted benzene ring.

-

Aromatic Carbons: Four signals are expected in the aromatic region (~115-150 ppm). These include the carbon bearing the bromine (C-Br), the carbon bearing the nitrogen (C-N), and the two pairs of equivalent CH carbons.

-

Isopropyl Carbons: Two signals are expected in the aliphatic region: one for the methine carbon (~45-50 ppm) and one for the two equivalent methyl carbons (~20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

N-H Stretch: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ for the secondary ammonium salt (R₂NH₂⁺).

-

C-N Stretch: An absorption band around 1200-1350 cm⁻¹ is characteristic of the aryl amine C-N bond.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹, corresponds to the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry of the free base (4-Bromo-N-isopropylaniline) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): Peaks would be observed at m/z 213 and 215.[6]

-

Fragmentation: A common fragmentation pathway would be the loss of a methyl group ([M-15]⁺) to form a fragment at m/z 198/200.

Synthesis and Reactivity

This compound can be reliably synthesized via a two-step process involving reductive amination followed by salt formation. This pathway is efficient and utilizes common laboratory reagents.

Overall Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Reductive Amination

Objective: To synthesize 4-Bromo-N-isopropylaniline (the free base) from 4-bromobenzaldehyde and isopropylamine.

Causality: Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde first reacts with the primary amine to form a transient imine intermediate. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it is stable enough to be handled in air and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add isopropylamine (1.1-1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.

-

Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 4-Bromo-N-isopropylaniline.

Experimental Protocol: Salt Formation

Objective: To convert the purified free base into its hydrobromide salt.

Causality: The formation of a salt is often performed to improve the stability, crystallinity, and handling characteristics of an amine. The free base, being a Lewis base, readily reacts with a strong acid like hydrobromic acid in a straightforward acid-base reaction.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified 4-Bromo-N-isopropylaniline (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: While stirring, slowly add a solution of hydrobromic acid (HBr) (1.0-1.1 eq, e.g., 48% aqueous solution or HBr in acetic acid) dropwise.

-

Precipitation: The hydrobromide salt will typically precipitate out of the solution upon addition of the acid. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a non-polar co-solvent like hexane.

-

Isolation: Collect the resulting solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the solid under vacuum to obtain the final this compound product.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from data on structurally similar compounds, such as other halogenated anilines and amine salts.[3][7][8][9]

Hazard Classification

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][7][8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][8]

-

Exposure Prevention: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][7]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[3]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[7]

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[7]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3]

-

Storage

Applications in Research and Development

This compound is primarily used as a building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations.

-

Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of new carbon-carbon or carbon-nitrogen bonds at the 4-position of the phenyl ring.

-

Building Block for Bioactive Molecules: As a substituted aniline, it serves as a precursor for the synthesis of more complex molecules with potential biological activity. One vendor notes that the free base, 4-Bromo-N-isopropylaniline, is a Protein Degrader Building Block , indicating its utility in the development of PROTACs (Proteolysis-Targeting Chimeras) and other targeted therapeutic agents.[5]

References

-

Beijing Xinheng Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropylamine Hydrobromide. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-n-isopropylaniline. Retrieved from [Link]

-

St. Johns Organics. (n.d.). 4-Bromo-N-isopropylaniline, min 96%. Retrieved from [Link]

Sources

- 1. This compound - CAS:1609396-26-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - 4-bromo-n-isopropylaniline (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 7. cochise.edu [cochise.edu]

- 8. fishersci.com [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)isopropylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of scientifically robust methods for the synthesis of (4-Bromophenyl)isopropylamine Hydrobromide. The methodologies detailed herein are curated for adaptability in research and development settings, emphasizing chemical principles, procedural safety, and analytical validation.

Introduction

(4-Bromophenyl)isopropylamine and its derivatives are of significant interest in medicinal chemistry and drug development due to their structural resemblance to a class of compounds with known biological activities. The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. This document outlines a logical and efficient synthetic pathway to this compound, commencing from readily available starting materials.

Strategic Synthetic Approach

The synthesis of this compound can be logically approached in a three-stage process. This strategy ensures high purity and yield of the final product by isolating and characterizing key intermediates.

Overall Synthetic Scheme:

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Bromophenylacetone

The pivotal intermediate in this synthetic route is 4-bromophenylacetone. A reliable method for its preparation involves the conversion of 4-bromophenylacetic acid to its corresponding acid chloride, followed by reaction with a suitable methylating agent.

Step 1.1: Synthesis of 4-Bromophenylacetic Acid

4-Bromophenylacetic acid is a commercially available starting material. However, for instances where it needs to be synthesized, a common route is from 4-bromotoluene.

Reaction: 4-Bromotoluene → 4-Bromobenzyl Bromide → 4-Bromophenylacetonitrile → 4-Bromophenylacetic Acid

Experimental Protocol (Hydrolysis of 4-Bromophenylacetonitrile):

-

To a round-bottom flask equipped with a reflux condenser, add 4-bromophenylacetonitrile.

-

Add a solution of sodium hydroxide (e.g., 2.25 g in 25 mL of water for a small-scale reaction)[1].

-

Heat the mixture to reflux (90-100°C) with stirring for 6-8 hours[1].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the cooled mixture with toluene to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3 to precipitate the product[1].

-

Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-bromophenylacetic acid[1].

Causality of Experimental Choices:

-

Base-catalyzed hydrolysis is chosen for its efficiency and high yield in converting nitriles to carboxylic acids[2].

-

Refluxing provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.

-

Acidification is crucial to protonate the carboxylate salt formed in the basic medium, leading to the precipitation of the less soluble carboxylic acid.

Step 1.2: Synthesis of 4-Bromophenylacetone

A robust method to synthesize 4-bromophenylacetone is via the reaction of 4-bromophenylacetyl chloride with a methylating agent.

Reaction: 4-Bromophenylacetic Acid → 4-Bromophenylacetyl Chloride → 4-Bromophenylacetone

Experimental Protocol:

-

Formation of 4-Bromophenylacetyl Chloride:

-

In a fume hood, carefully add thionyl chloride (SOCl₂) or oxalyl chloride to 4-bromophenylacetic acid in an appropriate anhydrous solvent (e.g., dichloromethane or toluene). A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-bromophenylacetyl chloride is typically used directly in the next step.

-

-

Formation of 4-Bromophenylacetone:

-

In a separate flask, prepare a solution of a suitable methylating agent. A Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi) or the in-situ generation of dimethylcadmium from methylmagnesium bromide and cadmium chloride are effective choices.

-

Cool the solution of the methylating agent in an ice-salt bath.

-

Slowly add a solution of the crude 4-bromophenylacetyl chloride in an anhydrous solvent to the cooled methylating agent solution under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to stir at a low temperature and then warm to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 4-bromophenylacetone.

-

Causality of Experimental Choices:

-

Conversion to the acid chloride activates the carboxylic acid for nucleophilic attack by the organometallic reagent.

-

Use of a soft nucleophile like a Gilman reagent or an organocadmium reagent is preferred over a more reactive Grignard or organolithium reagent to prevent the over-addition to the ketone product, which would lead to a tertiary alcohol.

-

Anhydrous and inert conditions are critical due to the high reactivity of the organometallic reagents with water and oxygen.

Part 2: Reductive Amination to (4-Bromophenyl)isopropylamine

The conversion of 4-bromophenylacetone to the target amine is achieved through reductive amination with isopropylamine. This is a highly efficient one-pot reaction.

Reaction: 4-Bromophenylacetone + Isopropylamine → (4-Bromophenyl)isopropylamine

Caption: General scheme for the reductive amination of 4-bromophenylacetone.

Experimental Protocol (using Sodium Cyanoborohydride):

-

In a round-bottom flask, dissolve 4-bromophenylacetone in a suitable solvent such as methanol or ethanol.

-

Add isopropylamine to the solution. An excess of the amine is often used to drive the imine formation.

-

Adjust the pH of the reaction mixture to approximately 6-7 by the addition of a weak acid, such as acetic acid. This catalyzes the formation of the imine.

-

Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture[3].

-

Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of dilute hydrochloric acid until gas evolution ceases.

-

Make the solution basic by adding an aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude (4-Bromophenyl)isopropylamine as an oil. The product can be purified by vacuum distillation or column chromatography if necessary.

Causality of Experimental Choices:

-

Sodium cyanoborohydride is a preferred reducing agent for reductive aminations because it is selective for the reduction of the iminium ion intermediate over the starting ketone[3]. This allows for a one-pot procedure where the imine formation and reduction occur concurrently.

-

Slightly acidic conditions (pH 6-7) are optimal for imine formation. The acid catalyzes the dehydration of the hemiaminal intermediate.

-

Basification during workup is necessary to deprotonate the ammonium salt of the product, rendering the free amine soluble in the organic extraction solvent.

Part 3: Formation of the Hydrobromide Salt

The final step is the conversion of the free base, (4-Bromophenyl)isopropylamine, to its hydrobromide salt. This is typically done to obtain a stable, crystalline solid that is easier to handle and purify.

Reaction: (4-Bromophenyl)isopropylamine + HBr → this compound

Experimental Protocol:

-

Dissolve the purified (4-Bromophenyl)isopropylamine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen bromide in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr) dropwise with stirring. Alternatively, anhydrous HBr gas can be bubbled through the solution.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

-

Dry the crystalline product under vacuum to a constant weight.

Causality of Experimental Choices:

-

Anhydrous conditions are important to prevent the introduction of water, which can affect the crystallinity and purity of the salt.

-

Use of a non-polar solvent like diethyl ether promotes the precipitation of the ionic hydrobromide salt.

-

Cooling the solution increases the yield of the precipitated salt.

Data Presentation

Table 1: Summary of Key Reagents and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Bromotoluene | C₇H₇Br | 171.04 | Starting Material |

| 4-Bromophenylacetic Acid | C₈H₇BrO₂ | 215.04 | Precursor |

| 4-Bromophenylacetone | C₉H₉BrO | 213.07 | Key Intermediate |

| Isopropylamine | C₃H₉N | 59.11 | Reagent |

| (4-Bromophenyl)isopropylamine | C₉H₁₂BrN | 214.10 | Free Base Product |

| (4-Bromophenyl)isopropylamine HBr | C₉H₁₃Br₂N | 295.01 | Final Product |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the benzylic methylene protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry: This will confirm the molecular weight of the free base.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bonds of the ammonium salt and the aromatic C-H and C-Br bonds.

References

-

Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

-

Supporting Information for a scientific article. (n.d.). 1H-NMR spectrum of N-benzyl-4-bromobenzamide. [Link]

-

Quick Company. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

-

Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

(4-Bromophenyl)isopropylamine hydrobromide CAS number information

An In-Depth Technical Guide to (4-Bromophenyl)isopropylamine Hydrobromide

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1609396-26-0), a substituted aromatic amine of interest to the research and chemical development communities. As a Senior Application Scientist, this guide moves beyond simple data recitation to explain the causality behind synthetic choices and analytical methodologies. It is structured to serve as a practical reference for researchers, chemists, and drug development professionals, covering physicochemical properties, a validated synthesis protocol, robust analytical workflows, and critical safety considerations. All protocols are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Compound Identification and Physicochemical Properties

(4-Bromophenyl)isopropylamine, also known as N-isopropyl-4-bromoaniline, is a halogenated secondary aromatic amine. For laboratory use, it is often supplied as its hydrobromide salt to improve stability and handling characteristics. The presence of the bromine atom and the N-isopropyl group makes it a versatile intermediate for further functionalization in organic synthesis.

Data Presentation: Key Physicochemical Properties

The fundamental properties of the compound and its common salt form are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| N-isopropyl-4-bromoaniline Hydrobromide | N/A | |

| CAS Number | 1609396-26-0 | [1][2][3][4][5] |

| Free Base CAS | 121086-19-9 | N/A |

| Molecular Formula | C₉H₁₃Br₂N | [1][2][3] |

| Molecular Weight | 295.01 g/mol | [2][3][5] |

| Canonical SMILES | CC(C)NC1=CC=C(C=C1)Br.Br | N/A |

| Appearance | (Typically an off-white to pale solid) | N/A |

Synthesis and Purification Protocol

The synthesis of N-substituted anilines is most efficiently and cleanly achieved via reductive amination.[6][7] This one-pot method avoids the common issue of over-alkylation associated with direct alkylation of amines.[8] The proposed synthesis proceeds in two main stages: the reductive amination of 4-bromoaniline with acetone to form the free base, followed by conversion to the hydrobromide salt.

Mandatory Visualization: Synthetic Workflow

Caption: Synthesis of the target compound via a two-stage process.

Experimental Protocol: Reductive Amination

This protocol details the synthesis of the free base, (4-Bromophenyl)isopropylamine.

Materials:

-

4-Bromoaniline (1.0 eq)[9]

-

Acetone (1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[10]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline and anhydrous dichloromethane. Stir until fully dissolved.

-

Imine Formation: Add acetone to the solution and stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is typically not isolated.[6]

-

Reduction: Slowly add sodium triacetoxyborohydride in portions over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the ketone, preventing reduction of the acetone starting material. Its slow addition helps control any exothermic reaction.[8][10]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the 4-bromoaniline starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil or solid. Further purification can be achieved via column chromatography if necessary.

Protocol: Hydrobromide Salt Formation

-

Dissolution: Dissolve the purified (4-Bromophenyl)isopropylamine free base in a minimal amount of diethyl ether or another suitable non-polar solvent.

-

Precipitation: Slowly add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with vigorous stirring.

-

Isolation: The hydrobromide salt will precipitate as a solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

-

Final Steps: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Analytical Methodologies

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a complete analytical profile.

Mandatory Visualization: Analytical Workflow

Caption: Workflow for the analytical characterization of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile substituted anilines, providing both purity data and structural confirmation from the mass spectrum.[11][12]

Experimental Protocol: Purity Analysis by GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent like dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC System: Agilent 7890B or equivalent.[11]

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 250 µm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Splitless mode, 280°C.

-

Oven Program: Initial temperature of 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

-

-

MS Setup:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

-

Analysis: Inject 1 µL of the sample. The resulting chromatogram will indicate purity by the relative area of the main peak. The mass spectrum of the main peak should be compared to the theoretical mass and fragmentation pattern of (4-Bromophenyl)isopropylamine. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) should be visible in the molecular ion and bromine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structural elucidation.

-

¹H NMR: The spectrum of the free base in CDCl₃ is expected to show distinct signals:

-

A doublet for the six methyl protons (-CH(CH₃ )₂) around 1.2 ppm.

-

A septet for the methine proton (-CH (CH₃)₂) around 3.6 ppm.

-

A broad singlet for the amine proton (-NH -) which may vary in chemical shift.

-

Two doublets in the aromatic region (approx. 6.6-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring, integrating to two protons each.[13][14]

-

-

¹³C NMR: The spectrum will confirm the carbon framework, showing signals for the two distinct carbons of the isopropyl group and the four unique carbons of the 4-bromophenyl ring.

Applications in Research and Development

This compound is primarily a research chemical and a synthetic building block. Its structure lends itself to several key applications in medicinal chemistry and materials science.

-

Intermediate for Cross-Coupling Reactions: The aryl bromide moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[15] This allows for the facile introduction of diverse aryl, alkyl, or amino substituents at the C4 position of the phenyl ring, enabling the synthesis of complex molecular libraries.

-

Scaffold for Bioactive Molecules: Substituted anilines are common scaffolds in pharmaceuticals.[16] This compound can serve as a starting point for developing novel compounds targeting various biological systems.

-

Probe for Structure-Activity Relationship (SAR) Studies: In drug discovery, this compound and its derivatives can be used to systematically probe the effects of substitution on the aromatic ring and the amine, providing valuable data for optimizing lead compounds.

Safety, Handling, and Storage

Aromatic amines as a class are associated with significant health hazards and must be handled with extreme care.[17]

-

Toxicity: Aromatic amines are toxic if swallowed, inhaled, or absorbed through the skin.[18] Many are considered potential carcinogens or mutagens.[16][19]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of spills, follow established laboratory procedures for hazardous chemical cleanup.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable research chemical with clear potential as a synthetic intermediate. This guide provides a robust framework for its synthesis, characterization, and safe handling, grounded in established scientific principles. The detailed protocols and workflow diagrams are designed to empower researchers to confidently and safely incorporate this compound into their development programs.

References

- BenchChem. (n.d.). Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline.

- Fluorochem. (n.d.). This compound, 95.0%, 1g.

- EvitaChem. (n.d.). Building Blocks P13813 | this compound.

- Scribd. (n.d.). HC004A Amines Aromatic 1.

- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Angene Chemical. (n.d.). This compound|1609396-26-0.

- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.

- abcr Gute Chemie. (n.d.). AB220675 | CAS 1609396-26-0 – this compound, 95%.

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1609396-26-0.

- NCBI Bookshelf. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures.

- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution.

- ResearchGate. (n.d.). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS.

- New Journal of Chemistry. (n.d.). Supporting Information.

- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.

- U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

- Wikipedia. (n.d.). Reductive amination.

- PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.

- Studylib. (n.d.). Reductive Amination & Acylation: Lab Synthesis.

- Wikipedia. (n.d.). 4-Bromoaniline.

- Chemistry LibreTexts. (2023). Reductive Amination.

- ChemicalBook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis.

- The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.

- ResearchGate. (n.d.). Preparation of p-Bromoaniline.

- ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?.

- ChemicalBook. (n.d.). 4-Bromoaniline(106-40-1) 1H NMR spectrum.

Sources

- 1. This compound, 95.0%, 1g [scisupplies.eu]

- 2. Building Blocks P30 | EvitaChem [evitachem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. AB220675 | CAS 1609396-26-0 – abcr Gute Chemie [abcr.com]

- 5. This compound - CAS:1609396-26-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scribd.com [scribd.com]

- 19. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. international.skcinc.com [international.skcinc.com]

(4-Bromophenyl)isopropylamine hydrobromide solubility data

An In-depth Technical Guide to the Solubility of (4-Bromophenyl)isopropylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility characteristics is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It details the physicochemical properties, safety and handling procedures, and established experimental protocols for solubility assessment. This document is intended to serve as a practical resource for scientists and researchers, enabling them to conduct accurate and safe solubility studies.

Introduction to this compound

(4-Bromophenyl)isopropylamine, also known as 4-bromo-α-methyl-phenethylamine, is an aromatic amine.[1] The hydrobromide salt is formed by the reaction of the free base with hydrobromic acid. The presence of the bromine atom on the phenyl ring and the isopropylamine side chain imparts specific physicochemical properties that influence its solubility.[1] Understanding these properties is crucial for predicting its behavior in various solvent systems.

Chemical Structure:

Safety and Handling

This compound is a chemical that requires careful handling to ensure personnel safety. The following precautions are based on available Safety Data Sheets (SDS) for similar and related compounds.

General Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles.[4][5]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4][5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Storage:

Principles of Solubility for Amine Hydrobromides

The solubility of this compound is governed by its ionic nature and the structure of the parent molecule. As a salt, it is generally more soluble in polar solvents than its free base counterpart.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can solvate both the ammonium cation and the bromide anion through hydrogen bonding and ion-dipole interactions, leading to higher solubility. The solubility in water is expected to be significant due to the ionic nature of the hydrobromide salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the cation well but are less effective at solvating the anion compared to protic solvents. Solubility is expected to be moderate to high.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the "like dissolves like" principle, the ionic hydrobromide salt is expected to have very low solubility in non-polar solvents.

The pH of the aqueous medium will also significantly impact solubility. In acidic solutions, the equilibrium will favor the protonated, more soluble form.

Experimental Determination of Solubility

Accurate solubility data is obtained through systematic experimental procedures. The following protocols outline the determination of both qualitative and quantitative solubility.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 1-5 mg of this compound to a small vial.

-

Add 0.5 mL of the test solvent.

-

Vortex the mixture for 1-2 minutes at room temperature.

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as:

-

Freely Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.[7]

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a scintillation vial or a flask with a stopper).

-

Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to separate the solid from the liquid phase.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved solute using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in units of mg/mL or g/100mL.

Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Solubility Data

While extensive public data on the solubility of this compound is limited, the following table provides an illustrative example of how solubility data should be presented. Researchers should generate their own data following the protocols outlined above.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Shake-Flask |

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a framework for understanding and determining its solubility profile. By following the detailed safety precautions and experimental protocols, researchers can obtain reliable and accurate solubility data, which is essential for advancing their scientific endeavors.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - CAS:1609396-26-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromo-alpha-phenethylamine | 24358-62-1 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. (S)-(-)-4-Bromo-alpha-phenylethylamine | 27298-97-1 [chemicalbook.com]

- 13. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isopropylamine Hydrobromide | C3H10BrN | CID 22495069 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of (4-Bromophenyl)isopropylamine Hydrobromide: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. (4-Bromophenyl)isopropylamine hydrobromide, a substituted arylalkylamine, represents a class of compounds with significant interest in medicinal chemistry. Its efficacy and safety are intrinsically linked to its exact molecular structure and purity. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the observed spectroscopic signatures.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that dictate its spectroscopic behavior: a para-substituted aromatic ring, an isopropyl group, and a secondary ammonium salt. The protonation of the amine nitrogen to form the hydrobromide salt significantly influences the electronic environment of the molecule, a change that is readily observable across different spectroscopic platforms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons, and the ammonium protons.

Expected ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H (ortho to Br) | ~7.6 | Doublet | 2H | ~8.5 |

| Aromatic-H (ortho to N) | ~7.4 | Doublet | 2H | ~8.5 |

| N⁺H₂ | Variable, broad | Singlet | 2H | - |

| Isopropyl-CH | ~3.7 | Septet | 1H | ~6.5 |

| Isopropyl-CH₃ | ~1.4 | Doublet | 6H | ~6.5 |

Causality Behind the Chemical Shifts and Multiplicities:

-

Aromatic Protons: The aromatic region is expected to show a classic AA'BB' system, which often simplifies to two distinct doublets for para-substituted rings. The protons ortho to the electron-withdrawing bromine atom are deshielded and appear further downfield compared to the protons ortho to the nitrogen.

-

Isopropyl Group: The methine proton (CH) is adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. It is split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, where n=6)[1]. Conversely, the six methyl protons are split into a doublet by the single methine proton (n+1, where n=1)[1].

-

Ammonium Protons (N⁺H₂): The protons on the nitrogen are acidic and can undergo exchange with residual water or other exchangeable protons in the solvent. This often leads to a broad signal with a chemical shift that is highly dependent on concentration, temperature, and solvent. In a deuterated solvent like D₂O, this peak would disappear due to H-D exchange.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N⁺H₂ protons.

-

Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-Br (ipso) | ~122 |

| Aromatic-CH (ortho to Br) | ~132 |

| Aromatic-CH (ortho to N) | ~129 |

| C-N (ipso) | ~145 |

| Isopropyl-CH | ~52 |

| Isopropyl-CH₃ | ~22 |

Rationale for Chemical Shift Assignments:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are in the typical range of 120-150 ppm. The carbon atom directly attached to the bromine (ipso-carbon) experiences an upfield shift due to the "heavy atom effect" of bromine, which is a larger diamagnetic shielding effect than would be predicted based on electronegativity alone[2]. The carbon attached to the nitrogen is deshielded and appears furthest downfield in the aromatic region.

-

Aliphatic Carbons: The methine carbon of the isopropyl group is directly bonded to the nitrogen, resulting in a downfield shift to around 52 ppm. The two methyl carbons are equivalent and appear in the aliphatic region at a more upfield position.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans are typically required.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The IR spectrum of this compound will be dominated by the vibrations of the ammonium group and the substituted benzene ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2400-2800 | N⁺-H stretch | Strong, Broad |

| ~1600 | N⁺-H bend | Medium |

| ~1590, ~1490 | C=C aromatic stretch | Medium to Strong |

| ~820 | C-H out-of-plane bend (para-substitution) | Strong |

| ~1100 | C-N stretch | Medium |

| Below 600 | C-Br stretch | Medium to Weak |

Interpretation of Key Vibrational Modes:

-

N⁺-H Vibrations: The most characteristic feature of a secondary amine salt is the strong and very broad absorption band for the N⁺-H stretching vibration, which typically appears in the 2400-2800 cm⁻¹ region[3][4]. This broadness is a result of extensive hydrogen bonding in the solid state. The N⁺-H bending vibration is expected around 1600 cm⁻¹[5].

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring appear as a pair of bands around 1590 and 1490 cm⁻¹. A strong absorption around 820 cm⁻¹ is indicative of para-disubstitution on a benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.

-

Data Analysis: Identify the key absorption bands and compare them with expected values.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is invaluable for confirming the molecular weight and deducing structural features. For the hydrobromide salt, electrospray ionization (ESI) is a suitable technique, as it will typically show the protonated molecule (the cation) in the gas phase.

Expected Mass Spectrum Data (ESI+):

| m/z | Ion | Comments |

| 214/216 | [M+H]⁺ | Molecular ion peak corresponding to the protonated free base, (4-Bromophenyl)isopropylamine. The two peaks will be of approximately equal intensity due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| 199/201 | [M+H - CH₃]⁺ | Loss of a methyl group via alpha-cleavage. |

| 172/174 | [Br-C₆H₄-NH₂]⁺ | Loss of the isopropyl group. |

Fragmentation Pathways:

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom[6]. In the case of (4-Bromophenyl)isopropylamine, this would lead to the loss of a methyl radical, resulting in a stable iminium ion.

Caption: Predicted ESI-MS Fragmentation of (4-Bromophenyl)isopropylamine.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to aid ionization.

-

Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. The characteristic signals in each spectrum, from the doublet of doublets in the ¹H NMR to the broad N⁺-H stretch in the IR and the isotopic bromine pattern in the MS, all converge to confirm the identity and integrity of the compound. This multi-faceted spectroscopic approach is indispensable for ensuring the quality and consistency of such compounds in research and development.

References

-

Brissette, C., & Sandorfy, C. (1960). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 38(1), 34-44. [Link]

-

Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides: III. Near-infrared spectra of aliphatic amine hydrohalides. Canadian Journal of Chemistry, 40(4), 615-621. [Link]

-

Chen, J. T. (1963). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 41(7), 1647-1653. [Link]

-

Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. [Link]

-

LibreTexts Chemistry. (2023). 24.10: Spectroscopy of Amines. [Link]

-

Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Isopropylamine(75-31-0) 1H NMR [m.chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and History of (4-Bromophenyl)isopropylamine Hydrobromide

Abstract

This technical guide provides a comprehensive overview of (4-Bromophenyl)isopropylamine hydrobromide, a halogenated derivative of amphetamine commonly known as 4-bromoamphetamine (4-BA). We delve into the historical context of its emergence within the broader class of substituted amphetamines, detail its chemical synthesis, and elucidate its potent and complex pharmacological profile. The document explores the compound's primary mechanism of action as a powerful monoamine releasing agent, with a particular emphasis on its profound and long-lasting effects on the serotonergic system. Furthermore, this guide discusses the significant neurotoxicity associated with 4-bromoamphetamine, a characteristic that has largely defined its scientific interest and precluded any therapeutic development. Its history as a research chemical, its appearance as a designer drug, and its current legal status are also reviewed. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this archetypal serotonergic neurotoxin.

Introduction and Chemical Identity

(4-Bromophenyl)isopropylamine, systematically named 1-(4-bromophenyl)propan-2-amine, is a synthetic stimulant of the substituted amphetamine class.[1] It is structurally characterized by an amphetamine core with a bromine atom substituted at the para-position of the phenyl ring. For research and analytical purposes, it is typically prepared and handled as its hydrobromide or hydrochloride salt to improve stability and water solubility.

| Identifier | Value |

| IUPAC Name | 1-(4-bromophenyl)propan-2-amine hydrobromide |

| Common Names | 4-Bromoamphetamine HBr, p-Bromoamphetamine HBr, 4-BA HBr |

| CAS Number | 58400-88-7 (for Hydrochloride salt) |

| Molecular Formula | C₉H₁₂BrN · HBr |

| Molecular Weight | 295.02 g/mol |

| Appearance | Crystalline solid |

This guide will focus on the hydrobromide salt, though much of the pharmacological literature refers to the free base or the more common hydrochloride salt. The biological effects are primarily attributed to the (4-Bromophenyl)isopropylamine cation.

Discovery and Historical Context

The specific discovery of 4-bromoamphetamine is not attributed to a single, celebrated event but rather emerged from the systematic exploration of halogenated amphetamines by medicinal chemists in the mid-20th century. Following the synthesis of amphetamine in 1887 by Lazăr Edeleanu, a vast number of derivatives were created to explore structure-activity relationships.[2] The introduction of halogen atoms onto the phenyl ring was a common strategy to modulate potency, duration of action, and metabolic stability.

The pioneering work on halogenated amphetamines was significantly advanced by researchers like R.W. Fuller and his colleagues in the 1970s. Their comparative studies on 4-chloro, 4-bromo, and 4-fluoroamphetamine were seminal in characterizing the profound and differential effects of para-halogenation on brain serotonin systems.[3] These investigations revealed that while all three compounds were potent serotonin depleting agents, 4-chloroamphetamine (PCA) and 4-bromoamphetamine (4-BA) were particularly long-lasting and neurotoxic, a finding that has defined their legacy.[1][4]

Unlike compounds such as DOB (2,5-dimethoxy-4-bromoamphetamine), which was famously synthesized and bioassayed by Alexander Shulgin in 1967, the simpler 4-bromoamphetamine does not have a prominent history in psychedelic research.[5] Instead, its story is one of a powerful research tool used to probe the mechanisms of serotonergic neurotoxicity and as a cautionary example in the landscape of designer drugs. It has been identified as an adulterant in illicit amphetamine tablets and is a controlled substance in many jurisdictions, including a temporary placement as a Schedule I drug in the United States in 2022 due to its neurotoxic profile and abuse potential.[1]

Chemical Synthesis

The synthesis of (4-Bromophenyl)isopropylamine is most commonly achieved via the reductive amination of the corresponding ketone, 1-(4-bromophenyl)propan-2-one (also known as 4-bromophenylacetone). This method is a cornerstone of amine synthesis due to its efficiency and the wide availability of reducing agents.

Synthesis Pathway Overview

The logical flow of the synthesis begins with a suitable brominated phenyl precursor and proceeds to build the three-carbon side chain, culminating in the formation of the primary amine.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative synthesis via reductive amination. The choice of reagents reflects a balance between reaction efficiency and laboratory safety.

Prerequisite: Synthesis of 1-(4-bromophenyl)propan-2-one is a necessary first step, commonly achieved by the reduction of 1-(4-bromophenyl)-2-nitropropene, which itself is formed from the condensation of 4-bromobenzaldehyde and nitroethane.

Step 1: Imine Formation and Reduction

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)propan-2-one (1 equivalent) and methanol as the solvent.

-

Amine Source: Add ammonium acetate (approx. 10-15 equivalents) to the flask. Ammonium acetate serves as both the ammonia source and a buffer for the reaction.

-

Causality Insight: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the intermediate imine. The weakly acidic nature of the ammonium salt catalyzes the dehydration of the hemiaminal intermediate to the imine.

-

-

Reducing Agent: Carefully add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5-2.0 equivalents) portion-wise to the stirring mixture.

-

Causality Insight: Sodium cyanoborohydride is the reducing agent of choice for many reductive aminations because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate. This selectivity prevents the formation of the corresponding alcohol as a byproduct and allows for a one-pot procedure.[6]

-

-

Reaction Conditions: Heat the mixture to a gentle reflux (approx. 60-65 °C) and maintain for several hours (typically 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Quench and Extraction):

-

Cool the reaction mixture to room temperature.

-

Carefully add dilute hydrochloric acid (e.g., 2M HCl) to quench the excess reducing agent and to protonate the product amine.

-

Remove the methanol under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and other non-basic impurities.

-

Make the aqueous layer strongly basic (pH > 12) by the slow addition of concentrated sodium hydroxide solution. This deprotonates the amine salt, liberating the free base.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromophenyl)isopropylamine free base, typically as an oil.

-

Step 2: Hydrobromide Salt Formation

-

Dissolution: Dissolve the crude free base oil in a minimal amount of a dry, aprotic solvent such as anhydrous diethyl ether or isopropanol.

-

Precipitation: While stirring, slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., HBr in acetic acid or gaseous HBr) dropwise. The hydrobromide salt will precipitate out of the solution.

-

Causality Insight: The amine is basic and the HBr is a strong acid. The resulting acid-base reaction forms an ionic salt which is typically much less soluble in nonpolar organic solvents than the free base, causing it to precipitate.

-

-

Isolation and Purification:

-

Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any residual impurities.

-

Dry the resulting crystalline solid under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

-

Pharmacology and Mechanism of Action

4-Bromoamphetamine is a potent and non-selective monoamine releasing agent, affecting serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems.[1] However, its most defining characteristic is its profound and preferential activity at the serotonin transporter (SERT).

Monoamine Release

Like other amphetamines, 4-BA is a substrate for monoamine transporters (SERT, DAT, NET). It is transported into the presynaptic neuron where it disrupts the vesicular storage of neurotransmitters and reverses the direction of the transporters, causing a massive, non-vesicular efflux of serotonin, dopamine, and norepinephrine into the synaptic cleft.[2] This flood of neurotransmitters is responsible for the compound's acute stimulant effects.

Serotonergic Neurotoxicity

The primary reason for the scientific interest in 4-BA is its potent and long-lasting neurotoxic effect on serotonin neurons.[3] Administration of 4-BA leads to a persistent depletion of serotonin, its metabolite 5-hydroxyindoleacetic acid (5-HIAA), and the rate-limiting enzyme for serotonin synthesis, tryptophan hydroxylase.[4] This is not merely a temporary depletion but is associated with the actual degeneration of serotonergic nerve terminals.[4][7]

The precise mechanism of this neurotoxicity is complex but is understood to be initiated by the drug's interaction with the serotonin transporter (SERT).

Caption: Proposed mechanism of 4-Bromoamphetamine-induced serotonergic neurotoxicity.

Mechanistic Steps:

-

Uptake: 4-BA is actively transported into the serotonin neuron via SERT. This step is critical; blocking SERT with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine can prevent the neurotoxic effects.[8][9]

-

Transporter Reversal & Vesicular Disruption: Inside the neuron, 4-BA leads to the collapse of the vesicular pH gradient, causing 5-HT to leak from vesicles into the cytoplasm. Simultaneously, it induces the reversal of SERT, pumping cytoplasmic 5-HT out into the synapse.

-

Oxidative Stress: The resulting high concentration of cytoplasmic serotonin is a key trigger for toxicity. It can be metabolized by monoamine oxidase (MAO), producing hydrogen peroxide. Both serotonin and dopamine can also auto-oxidize, generating reactive oxygen species (ROS) such as superoxide radicals.[2]

-

Mitochondrial Dysfunction: This surge in oxidative stress damages mitochondria, impairing cellular respiration and leading to further ROS production, creating a vicious cycle.

-

Excitotoxicity and Apoptosis: The downstream consequences include excitotoxicity and the activation of apoptotic (programmed cell death) pathways, ultimately leading to the degeneration of the fine axon terminals of the serotonin neuron.[7]

Legal Status and Conclusion

Due to its high potential for abuse and significant neurotoxicity, (4-Bromophenyl)isopropylamine and its salts are classified as illegal controlled substances in many countries worldwide. It has no accepted medical use and its presence is primarily limited to forensic contexts and academic research into the mechanisms of neurotoxicity.

References

-

Balíková, M. (2005). Nonfatal and fatal DOB (2,5-dimethoxy-4-bromoamphetamine) overdose. Forensic Science International, 153(1), 85-91. [Link]

-

Grokipedia. (n.d.). para-Bromoamphetamine. Retrieved January 19, 2026, from [Link]

-

Chemeurope.com. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved January 19, 2026, from [Link]

-

Fuller, R. W., Baker, J. C., Perry, K. W., & Molloy, B. B. (1975). Comparison of 4-chloro-, 4-bromo-, and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. Neuropharmacology, 14(10), 739–746. [Link]

- Harvey, J. A., McMaster, S. E., & Fuller, R. W. (1977). Comparison between the neurotoxic and serotonin-depleting effects of various halogenated derivatives of amphetamine in the rat. Communications in Psychopharmacology, 1(1), 3-10.

-

Hollister, A. S., Breese, G. R., & Cooper, B. R. (1974). An inhibitory role for brain serotonin-containing systems in the locomotor effects of d-amphetamine. The Journal of Pharmacology and Experimental Therapeutics, 190(1), 123-134. [Link]

-

Harvey, J. A., & McMaster, S. E. (1975). P-Chloramphetamine: Selective neurotoxic action in brain. Psychopharmacology Communications, 1(2), 217-228. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 19, 2026, from [Link]

-

Cadet, J. L., & Krasnova, I. N. (2009). Amphetamine toxicities: classical and emerging mechanisms. Annals of the New York Academy of Sciences, 1187, 101–115. [Link]

-

Fuller, R. W., & Snoddy, H. D. (1974). Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine. Journal of Pharmacy and Pharmacology, 26(11), 919-920. [Link]

-

Cadet, J. L., Jayanthi, S., & Deng, X. (2003). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicity Research, 5(1-2), 149-162. [Link]

-

Wikipedia. (n.d.). History and culture of substituted amphetamines. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 19, 2026, from [Link]

- Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 147-159.

- Sanders-Bush, E., Bushing, J. A., & Sulser, F. (1975). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. The Journal of Pharmacology and Experimental Therapeutics, 192(1), 33-41.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Fleckenstein, A. E., Volz, T. J., Riddle, E. L., Gibb, J. W., & Hanson, G. R. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology, 47, 681-698. [Link]

-

Fuller, R. W., Perry, K. W., & Molloy, B. B. (1975). Effect of 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. The Journal of Pharmacology and Experimental Therapeutics, 193(3), 796-803. [Link]

-

O'Callaghan, J. P., & Miller, D. B. (1994). Neurotoxicity profiles of substituted amphetamines in the C57BL/6J mouse. The Journal of Pharmacology and Experimental Therapeutics, 270(2), 741-751. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62065, 2,5-Dimethoxy-4-bromoamphetamine. Retrieved January 19, 2026, from [Link].

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Breese, G. R., Cooper, B. R., & Mueller, R. A. (1974). Evidence for involvement of 5-hydroxytryptamine in the actions of amphetamine. British Journal of Pharmacology, 52(2), 307–314. [Link]

Sources

- 1. R(-)-2,5-dimethoxy-4-77 bromoamphetamine [77Br-R(-)DOB]: a novel radioligand which labels a 5-HT binding site subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonfatal and fatal DOB (2,5-dimethoxy-4-bromoamphetamine) overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-Chloramphetamine: Selective neurotoxic action in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review [mdpi.com]

Abstract

This technical guide provides a comprehensive overview of (4-Bromophenyl)isopropylamine, more commonly known as 4-bromoamphetamine (4-BA), and its structurally related analogs. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the chemical synthesis, pharmacological properties, structure-activity relationships (SAR), and mechanisms of action of this class of compounds. Particular emphasis is placed on the profound neurotoxic effects associated with many para-substituted amphetamines, alongside an exploration of analogs with altered pharmacological profiles. This guide synthesizes technical data with practical, field-proven insights, including detailed experimental protocols and data visualization to facilitate a deeper understanding of these psychoactive substances.

Introduction: The Landscape of Substituted Amphetamines

The amphetamine scaffold has been a fertile ground for medicinal chemistry exploration for over a century, yielding a wide array of compounds with diverse pharmacological activities. (4-Bromophenyl)isopropylamine, or 4-bromoamphetamine, is a synthetically derived amphetamine characterized by a bromine atom at the para position of the phenyl ring.[1] This substitution significantly alters its pharmacological profile compared to the parent amphetamine molecule, most notably by imparting potent serotonergic activity alongside its inherent dopaminergic and noradrenergic effects.[2]